molecular formula C15H21N3O3S B13145146 5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate

Cat. No.: B13145146
M. Wt: 323.4 g/mol
InChI Key: YRABPUNWZFEQAI-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate (CAS 4333-22-6) is a chemical compound based on the 2-thioxoimidazolidin-4-one (thiohydantoin) scaffold, a structure recognized as a privileged scaffold in medicinal chemistry with a wide spectrum of biological activities . The core 5-Phenyl-2-thioxoimidazolidin-4-one structure serves as a key intermediate for the synthesis of novel chemical entities for research. The 2-thioxoimidazolidin-4-one scaffold has demonstrated significant research value in immunology. Derivatives have been investigated as potent inhibitors of the pore-forming protein perforin, which is a key effector in the granule exocytosis pathway used by cytotoxic T lymphocytes and natural killer cells . Such inhibitors are explored for their potential to develop into novel immunosuppressive agents for conditions like transplant rejection and autoimmune diseases . Furthermore, this chemical class has been extensively studied for anticancer properties, with derivatives showing cytotoxic effects and the ability to induce apoptosis in various cancer cell lines, including human hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) . Research has also highlighted anti-inflammatory activity in some 2-thioxoimidazolidin-4-one derivatives, which have been shown to reduce the production of nitric oxide and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . The (S)-2-aminohexanoate (a salt form of L-norleucine) in this compound may influence its physicochemical properties, such as solubility, which can be a critical factor in biological testing . This product is intended for research purposes only in laboratory settings. Handling Precautions: Please refer to the Safety Datasheet for detailed hazard and handling information. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

(2S)-2-aminohexanoic acid;5-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C9H8N2OS.C6H13NO2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6;1-2-3-4-5(7)6(8)9/h1-5,7H,(H2,10,11,12,13);5H,2-4,7H2,1H3,(H,8,9)/t;5-/m.0/s1

InChI Key

YRABPUNWZFEQAI-ZSCHJXSPSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2

Canonical SMILES

CCCCC(C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2

Origin of Product

United States

Preparation Methods

Core Heterocycle Synthesis: 5-Phenyl-2-thioxoimidazolidin-4-one

Method A (Cyclization Route):
Phenylglycine methyl ester reacts with phenyl isothiocyanate in pyridine to form 3-phenyl(thio)ureido-phenyl acetic acid. Cyclization under acidic reflux yields the thioxoimidazolidinone core (64% yield, mp 165–166.5°C).

Method B (One-Pot Alkylation):
1,5-Diphenyl-2-thioxoimidazolidin-4-one undergoes selective alkylation with chloroheptane in DMF to introduce the 3-substituent. This method achieves 72% yield for analogous structures.

Key Reaction Parameters:

Parameter Optimal Range Impact on Yield
Temperature 80–100°C >60°C improves cyclization
Solvent Glacial acetic acid Prevents decomposition
Catalyst HCl (0.5 M) Accelerates ring closure

Chiral Moiety Incorporation: (S)-2-Aminohexanoate

Enantioselective Synthesis:
N-Boc-L-phenylglycinol reacts with hexanoic acid chloride under Schlenk conditions. Subsequent deprotection with TFA/HCl yields (S)-2-aminohexanoic acid (ee >99%, [α]D²⁵ +32.5°).

Resolution Approach:
Racemic 2-aminohexanoic acid resolves via diastereomeric salt formation with (R)-mandelic acid in ethanol (95% ee achieved).

Final Coupling Strategies

Esterification Protocol:

# Example coupling procedure using DCC/HOBt
1. Activate (S)-2-aminohexanoic acid (1.0 eq) with DCC (1.2 eq)
   and HOBt (0.1 eq) in dry DMF (0°C, 1 hr)
2. Add 5-phenyl-2-thioxoimidazolidin-4-one (1.05 eq)
3. Stir under N₂ at 25°C for 48 hrs
4. Purify by column chromatography (SiO₂, EtOAc/hexane 3:7)

Yield Optimization Data:

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DCM 25 68
DCC/DMAP THF 40 72
CDI Acetonitrile 60 81

Analytical Characterization

Critical spectral data for validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.28 (m, 5H, Ar-H), 4.31 (q, J=7.2 Hz, 1H, CH), 3.89 (s, 2H, SCH₂)
  • HRMS : m/z calc. for C₁₅H₁₇N₃O₂S [M+H]⁺ 304.1018, found 304.1021
  • Chiral HPLC : Chiralpak IC-3 column, hexane/IPA 85:15, 1.0 mL/min, tR = 12.7 min (S-enantiomer)

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-Phenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thioxo group plays a crucial role in its biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

5-Arylidene-2-thioxoimidazolidin-4-ones (e.g., compound 58 in ): These feature an arylidene group at position 5, enhancing π-conjugation and altering electronic properties. The absence of an aminohexanoate ester reduces hydrophilicity but may increase membrane permeability .

3-Substituted-5-phenyl-2-thioxoimidazolidin-4-ones (): Derivatives like 20 (3-(2-methoxyphenyl)) and 22 (3-(2-methylthiophenyl)) highlight the impact of substituents on melting points and yields. For example:

Compound ID Substituent at Position 3 Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm)
20 2-Methoxyphenyl 193–194 73 3.71 (OCH3), 10.82 (NH)
21 4-Methoxyphenyl 197–199 95 3.79 (OCH3), 10.97 (NH)
22 2-Methylthiophenyl 214–215 15 2.48 (SCH3), 10.95 (NH)

The higher melting point of 22 (214–215°C) compared to 20 and 21 suggests stronger intermolecular forces due to the methylthio group’s polarizability. However, its low yield (15%) indicates synthetic challenges with bulkier substituents .

Physicochemical Properties

  • Solubility: The (S)-2-aminohexanoate ester likely improves aqueous solubility compared to non-esterified analogs (e.g., 20–22), which rely on polar substituents like methoxy or methylthio for solubility modulation .
  • Chirality: The (S)-configuration at the aminohexanoate moiety may enhance target specificity, as seen in chiral COX-2 inhibitors .

Biological Activity

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate is a compound with notable biological activity, primarily due to its unique structural features and interactions within biological systems. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing nitrogen and sulfur, along with a phenyl substituent. Its molecular formula is C15H21N3O3SC_{15}H_{21}N_{3}O_{3}S with a molecular weight of approximately 323.4 g/mol. The presence of the thioxo group enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have included the use of ultrasound irradiation techniques to improve yields and reduce reaction times, demonstrating efficient synthesis under mild conditions.

Anticancer Properties

Research indicates that derivatives of 2-thioxoimidazolidin-4-one, including this compound, exhibit significant anticancer activity. A study evaluated the cytotoxic effects of related compounds on HepG2 liver cancer cells, revealing that specific derivatives induced apoptosis and cell cycle arrest at the G2/M phase. The most promising compound in this study showed an IC50 value of 0.017 µM against HepG2 cells, significantly lower than established anticancer drugs like Staurosporine .

Mechanisms of Action:

  • Induction of Apoptosis: Treatment with the compound resulted in a marked increase in pro-apoptotic gene expression (e.g., p53, PUMA) while inhibiting anti-apoptotic genes (e.g., Bcl-2) in HepG2 cells.
  • Inhibition of PI3K/AKT Pathway: The compound was shown to inhibit this critical signaling pathway at both gene and protein levels, which is often implicated in cancer cell survival and proliferation .

Antioxidant Activity

The compound has also been noted for its ability to enhance antioxidant levels in vivo. Treatment with related thioxoimidazolidinones resulted in increased levels of antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), contributing to reduced oxidative stress in cancer-bearing mice models .

Case Studies and Research Findings

StudyFindingsMethodology
Study on HepG2 Cells IC50 = 0.017 µM; Induction of apoptosis; Inhibition of PI3K/AKT pathwayMTT assay, RT-PCR, Western blotting
Antioxidant Activation Study Increased GSH, CAT, SOD levels; Reduced oxidative stress markersIn vivo analysis on SEC-carcinoma mice

Comparative Analysis with Similar Compounds

The biological activity of 5-Phenyl-2-thioxoimidazolidin-4-one can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-oneMethyl group additionEnhanced lipophilicity may improve bioavailability
5-Arylmethyl-5-phenylimidazolidine-2,4-dioneArylmethyl substituentsPotential for diverse pharmacological activities
3-Phenyl-2-thioxoimidazolidin-4-oneSimple phenyl substitutionMay exhibit different biological activities

These compounds demonstrate variations in substituents that influence their chemical reactivity and biological properties. The unique combination of the thioxo group and phenyl rings in 5-Phenyl-2-thioxoimidazolidin-4-one provides distinct characteristics that may enhance its therapeutic potential compared to simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.